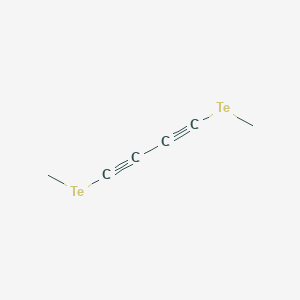
1,4-Bis(methyltellanyl)buta-1,3-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(methyltellanyl)buta-1,3-diyne is an organotellurium compound characterized by the presence of tellurium atoms bonded to a butadiyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(methyltellanyl)buta-1,3-diyne typically involves the coupling of tellurium-containing precursors with a butadiyne backbone. One common method includes the use of tellurium tetrachloride and acetylene derivatives under controlled conditions to form the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(methyltellanyl)buta-1,3-diyne undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: The tellurium atoms can be substituted with other chalcogen atoms or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Chalcogen halides, organic solvents.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Chalcogen-substituted butadiyne derivatives.
Scientific Research Applications
1,4-Bis(methyltellanyl)buta-1,3-diyne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Bis(methyltellanyl)buta-1,3-diyne involves its interaction with molecular targets through chalcogen bonding. The tellurium atoms act as electrophilic centers, forming noncovalent interactions with nucleophilic regions in target molecules. This interaction can modulate the activity of enzymes, receptors, and other biological macromolecules .
Comparison with Similar Compounds
1,4-Bis(trimethylsilyl)buta-1,3-diyne: Similar structure but with silicon atoms instead of tellurium.
1,4-Bis(methylselanyl)buta-1,3-diyne: Contains selenium atoms, exhibiting different reactivity and properties compared to tellurium.
Uniqueness: 1,4-Bis(methyltellanyl)buta-1,3-diyne is unique due to the presence of tellurium, which imparts distinct electronic and chemical properties. Tellurium’s position in the periodic table allows for stronger chalcogen bonding interactions compared to sulfur and selenium, making this compound particularly interesting for advanced material applications .
Properties
CAS No. |
468751-34-0 |
|---|---|
Molecular Formula |
C6H6Te2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
1,4-bis(methyltellanyl)buta-1,3-diyne |
InChI |
InChI=1S/C6H6Te2/c1-7-5-3-4-6-8-2/h1-2H3 |
InChI Key |
ZLJRQFCJZLEGFY-UHFFFAOYSA-N |
Canonical SMILES |
C[Te]C#CC#C[Te]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















